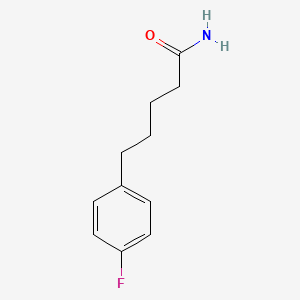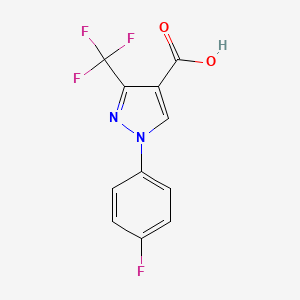
1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, also known as 4F-PTCA, is an organic compound with a wide range of applications in various scientific research fields. It is a member of the pyrazole family of heterocyclic compounds and has been used as a tool for drug discovery, as a fluorescent probe in biological studies, and as a catalyst for organic reactions. 4F-PTCA is an important chemical intermediate in the synthesis of pharmaceuticals, and its unique properties make it a valuable component in many laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been used in various scientific research fields, such as drug discovery, fluorescent probes, and organic reactions. In drug discovery, 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is used as a tool to identify novel compounds with potential therapeutic applications. It has also been used as a fluorescent probe to study the binding of small molecules to proteins and as a catalyst for organic reactions. In addition, 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been used to study the structure and function of enzymes and to analyze the effects of drugs on biochemical pathways.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes. It is thought to bind to the active site of enzymes, preventing them from catalyzing the reactions they normally catalyze. This inhibition can be used to study the structure and function of enzymes and to analyze the effects of drugs on biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased alertness and improved memory. In addition, 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid in laboratory experiments include its low cost, high yield, and easy availability. It is a versatile compound that can be used for a variety of purposes, such as drug discovery, fluorescent probes, and organic reactions. The main limitation of 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to predict the effects of the compound on biochemical pathways.
Zukünftige Richtungen
There are many potential future directions for the research and application of 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. These include further research into its mechanism of action and effects on biochemical pathways; the development of more efficient synthetic methods; the use of 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid as a tool for drug discovery; and the development of new fluorescent probes for biological studies. Additionally, further research into the effects of 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid on physiological processes, such as inflammation and memory, could lead to new therapeutic applications.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O2/c12-6-1-3-7(4-2-6)17-5-8(10(18)19)9(16-17)11(13,14)15/h1-5H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGSGWFULJJAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

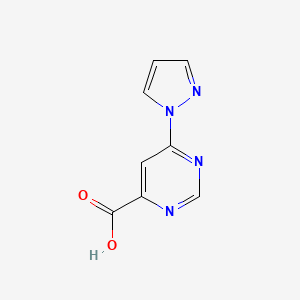
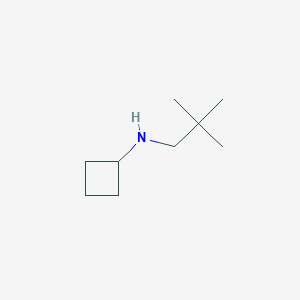
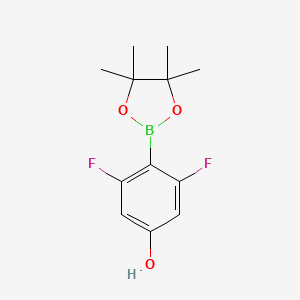
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)
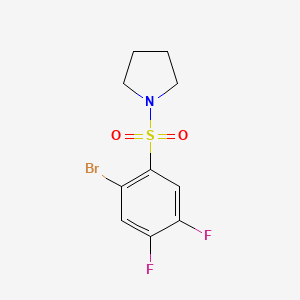
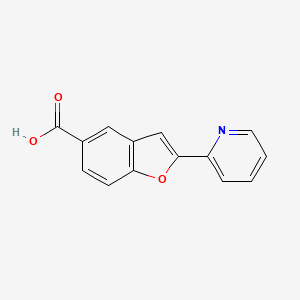
![1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466110.png)
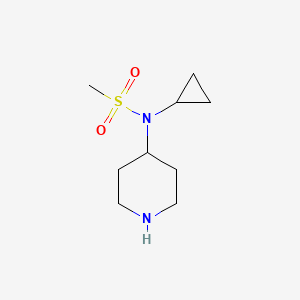
![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)
![5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1466116.png)

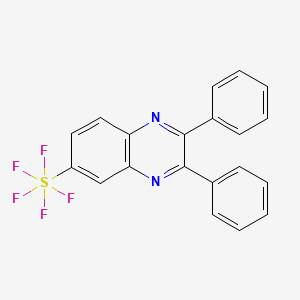
![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)
